Amifostine disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Reference Standard:

Amifostine disulfide, also known as 1,3-Propanediamine, N,N-(dithiodi-2,1-ethanediyl)bis, tetrahydrochloride, serves primarily as a reference standard in scientific research. It is not intended for therapeutic use in humans or animals [, ].

- Reference standards are highly purified and characterized forms of a chemical compound used to ensure the accuracy and consistency of analytical tests and assays.

- In the context of Amifostine disulfide, it is likely used to verify the identity, purity, and potency of Amifostine, a drug with cytoprotective properties [].

Research Applications:

While Amifostine disulfide itself is not directly involved in research beyond its role as a reference standard, the parent compound, Amifostine, is being explored for various potential applications:

- Radioprotection: Amifostine is being investigated for its ability to protect healthy tissues from the damaging effects of radiation therapy in cancer treatment.

- Neuroprotection: Studies are exploring the potential of Amifostine to protect nerve cells from damage caused by stroke, chemotherapy, and other neurodegenerative diseases [].

- Kidney protection: Research is ongoing to determine if Amifostine can safeguard the kidneys from the harmful side effects of certain medications.

Amifostine disulfide, also known as Amifostine trihydrate, is a synthetic organic compound with the chemical formula . It is a phosphorothioate derivative of the compound amifostine, which is primarily recognized for its radioprotective properties. The compound acts as a prodrug that is converted in vivo to an active thiol metabolite, which is responsible for its cytoprotective effects against radiation and certain chemotherapeutic agents, particularly cisplatin .

The mechanism by which amifostine disulfide exerts its potential radioprotective effect is not fully understood. Amifostine, the parent compound, is believed to act as a free radical scavenger, protecting healthy tissues from damage caused by ionizing radiation during cancer treatment []. Amifostine disulfide might share this mechanism, but its specific interactions and efficacy need further research [].

The primary chemical reaction involving amifostine disulfide is its dephosphorylation by alkaline phosphatase, which converts it into its active form, WR-1065. This active metabolite then undergoes further reactions, including the formation of a disulfide bond, leading to the generation of WR-33278. These transformations are crucial for the compound's effectiveness in protecting normal tissues from oxidative damage caused by radiation and chemotherapy .

Amifostine disulfide exhibits significant biological activity due to its ability to scavenge free radicals and protect cellular structures from oxidative stress. It selectively protects normal tissues from radiation-induced damage while sensitizing cancer cells to radiation therapy. This selectivity is attributed to the preferential uptake of the active thiol metabolite in healthy cells compared to tumor cells, where concentrations are significantly lower . Additionally, amifostine has been shown to induce antioxidant enzymatic activities, contributing to its protective mechanisms against DNA damage .

The synthesis of amifostine disulfide typically involves multi-step chemical processes that include:

- Formation of Thiophosphate: The initial step involves the reaction of appropriate thiophosphate precursors with amines.

- Hydrolysis: The compound undergoes hydrolysis under alkaline conditions to yield the active thiol form.

- Disulfide Formation: Subsequent oxidation reactions can lead to the formation of disulfide bonds, resulting in the final product.

These steps may vary based on specific laboratory protocols and desired purity levels .

Amifostine disulfide has several notable applications in clinical settings:

- Radioprotection: It is used to mitigate radiation-induced toxicities in patients undergoing radiotherapy for cancers such as head and neck malignancies.

- Renal Protection: The compound helps reduce nephrotoxicity associated with cisplatin chemotherapy in cancer treatment.

- Antioxidant Therapy: Its properties as a potent antioxidant make it beneficial in protecting against oxidative stress in various medical conditions .

Research has demonstrated that amifostine interacts with various cellular pathways:

- Cellular Uptake: The active metabolite is taken up preferentially by normal cells due to enhanced expression of transporters like GLUT2.

- Gene Expression Modulation: Amifostine influences the expression of genes involved in metabolic pathways and apoptosis, demonstrating its role in cellular survival mechanisms under stress conditions .

- Radiation Sensitization: In cancer cells, amifostine can sensitize cells to radiation therapy by altering metabolic processes and enhancing DNA repair mechanisms .

Amifostine disulfide shares structural and functional characteristics with several other compounds. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| WR-1065 | C₅H₁₅N₂O₃S | Active metabolite of amifostine; potent free radical scavenger. |

| WR-33278 | C₅H₁₃N₂O₃S₂ | Disulfide derivative; involved in DNA damage repair. |

| N-acetylcysteine | C₅H₉N₃O₃S | Common antioxidant; used for acetaminophen overdose treatment. |

| Dithiothreitol | C₄H₁₀O₂S₂ | Reducing agent; protects proteins from oxidation. |

Amifostine disulfide stands out due to its dual role as both a radioprotective agent and an effective cytoprotective compound against chemotherapeutic toxicity, making it unique among similar compounds .

Formation from Amifostine and WR-1065

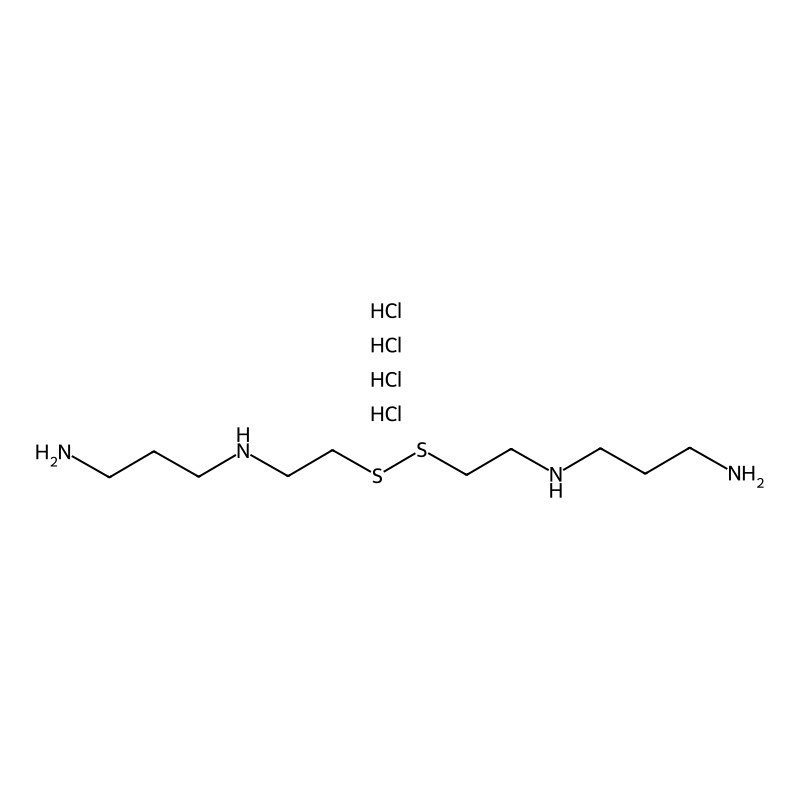

Amifostine disulfide, chemically designated as N,N'-(Dithiodi-2,1-ethanediyl)bis-1,3-propanediamine tetrahydrochloride with the molecular formula C10H26N4S2·4HCl and molecular weight of 412.31, represents a critical metabolite in the amifostine metabolic pathway [1] [2]. The compound is also known by its military designation WR-33278 tetrahydrochloride and bears the Chemical Abstracts Service number 10027-65-3 [2] [3].

The formation of amifostine disulfide occurs through a well-characterized two-step biochemical process [4] [5]. Initially, amifostine undergoes rapid dephosphorylation by alkaline phosphatase present on plasma membranes of arteriolar endothelium and proximal tubular epithelium to yield the active free thiol metabolite WR-1065 [14]. This conversion is pH-dependent and occurs more rapidly under alkaline conditions, with the reaction proceeding optimally at physiological pH levels found in normal tissues [9].

Following its formation, WR-1065 undergoes oxidation to form the symmetrical disulfide compound WR-33278 [4] [13]. This oxidative process represents the predominant pathway for WR-1065 elimination and occurs rapidly in the biological milieu [7]. The disulfide formation is facilitated by the presence of oxygen and other oxidizing species in the cellular environment, leading to the covalent linkage of two WR-1065 molecules through their sulfur atoms [13].

Metabolic Conversion Pathways

The metabolic conversion of amifostine to its disulfide metabolite follows distinct kinetic patterns that have been extensively characterized in clinical studies [4] [7]. The parent compound amifostine exhibits rapid plasma clearance with a biphasic elimination pattern, demonstrating a final half-life of approximately 0.8 hours [4]. The rapid disappearance of amifostine from circulation is attributed to its efficient conversion to WR-1065 and subsequent tissue uptake [9].

WR-1065, the intermediate metabolite, displays different pharmacokinetic characteristics with a final half-life of 7.3 ± 3.6 hours [4]. The relatively short initial half-life of WR-1065 is explained by its rapid tissue uptake and concurrent formation of disulfide metabolites [4] [7]. The conversion process involves both symmetrical disulfide formation, where two WR-1065 molecules combine, and mixed disulfide formation with endogenous thiols such as cysteine and glutathione [14].

The disulfide metabolites, including WR-33278, demonstrate significantly prolonged elimination kinetics compared to their precursors [4] [7]. These compounds are cleared with final half-lives ranging from 8.4 to 13.4 hours and remain detectable in circulation for at least 24 hours following initial amifostine administration [4]. The extended presence of disulfide metabolites suggests their potential role as an exchangeable reservoir for the active metabolite WR-1065 [4].

Enzymatic Mechanisms in Disulfide Formation

The enzymatic mechanisms governing amifostine disulfide formation involve multiple cellular systems that facilitate the oxidative conversion of WR-1065 [9] [14]. Alkaline phosphatase serves as the primary enzyme responsible for the initial conversion of amifostine to WR-1065, with this enzyme being significantly more abundant in normal tissues compared to tumor environments [9] [24].

The concentration of membrane-bound alkaline phosphatase demonstrates remarkable tissue selectivity, with normal tissues containing approximately 275-fold greater concentrations than tumor tissues [24]. This differential expression contributes to the preferential formation of active metabolites in healthy tissues versus malignant cells [24]. The enzyme exhibits optimal activity under slightly alkaline conditions, which corresponds to the physiological pH environment of normal tissues [9].

Following WR-1065 formation, the disulfide bond formation process occurs through non-enzymatic oxidation mechanisms [13] [18]. The process involves the abstraction of hydrogen atoms from the thiol groups of WR-1065 molecules, leading to the formation of covalent sulfur-sulfur bonds [13]. This oxidative process is enhanced by the presence of molecular oxygen and reactive oxygen species in the cellular environment [18].

The disulfide formation mechanism also involves cellular redox systems that can influence the equilibrium between reduced and oxidized forms of the metabolites [18]. The compound can function as a disulfide reducing agent, potentially generating redox stress in cells while simultaneously participating in free radical scavenging processes [18].

Pharmacokinetic Profile and Tissue Distribution

The pharmacokinetic profile of amifostine disulfide reveals distinctive distribution patterns that reflect its unique biochemical properties [4] [9] [20]. Following intravenous administration of the parent compound, the disulfide metabolites achieve peak concentrations with characteristic kinetic parameters that have been extensively studied in both adult and pediatric populations [4] [20].

| Parameter | Plasma Values | Whole Blood Values | Reference |

|---|---|---|---|

| Amifostine Clearance | 107 L/hr/m² | 136 L/hr/m² | [20] |

| Amifostine Volume of Distribution | 5.53 L/m² | 7.23 L/m² | [20] |

| WR-1065 Apparent Clearance | 30.6 L/hr/m² | 12.5 L/hr/m² | [20] |

| Disulfide Half-life | 8.4-13.4 hours | 13.6 hours | [4] [7] |

The tissue distribution of amifostine disulfide demonstrates preferential accumulation in organs with high amifostine uptake capacity [9] [24]. These organs include kidney, salivary glands, bone marrow, liver, heart, lung, and small intestine, while minimal concentrations are observed in brain and spinal cord tissues due to limited blood-brain barrier penetration [24].

The distribution kinetics reveal that peak tissue concentrations of active metabolites are achieved within 10-30 minutes following injection [24]. The rapid tissue uptake contributes to the short initial half-life observed for WR-1065 and influences the subsequent formation of disulfide metabolites [4] [9].

Multiple dosing studies have demonstrated accumulation patterns for the disulfide metabolites [4]. Peak levels of disulfides show a trend toward decrease with repeated dosing, with concentrations of 184.2 ± 12.6 μM, 175.0 ± 23.7 μM, and 166.0 ± 17.2 μM observed after first, second, and third doses respectively [4]. This pattern suggests potential saturation of disulfide formation pathways or alterations in uptake and elimination processes [4].

Elimination and Clearance Mechanisms

The elimination and clearance mechanisms for amifostine disulfide involve multiple physiological pathways that contribute to its eventual removal from the body [4] [5] [15]. Renal excretion represents a significant component of the elimination process, though the extent of unchanged drug elimination through this route is relatively limited [5].

Studies examining renal elimination patterns demonstrate that following a bolus dose of 150 mg/m² of amifostine, the cumulative renal excretion of parent drug and metabolites during the first hour post-administration averages 0.69% for the parent compound, 2.64% for the thiol metabolite, and 2.22% for the disulfide metabolites [5]. These values indicate that renal elimination, while measurable, constitutes a minor pathway for drug clearance [5].

The primary clearance mechanism involves tissue uptake and subsequent metabolic transformation [9] [14]. The disulfide metabolites undergo further biotransformation through hepatic and extrahepatic pathways, with the liver demonstrating particularly high extraction ratios for amifostine and its metabolites [9]. Approximately 90% of the administered drug is extracted by the liver, suggesting preferential hepatic uptake and metabolism [9].

The clearance kinetics demonstrate significant variability based on administration route and patient characteristics [16] [20]. Body surface area has been identified as the primary covariate influencing clearance parameters, explaining 53% and 56% of interindividual variability in plasma and whole blood clearance respectively [20]. The clearance mechanisms also show age-related differences, with younger patients demonstrating altered distribution and elimination patterns compared to adults [20].

High-performance liquid chromatography remains the cornerstone analytical technique for amifostine disulfide detection and quantification. The compound, chemically known as N,N'-(dithiodi-2,1-ethanediyl)bis-1,3-propanediamine tetrahydrochloride or WR-33278, presents unique analytical challenges due to its disulfide bridge structure and potential for interconversion with related metabolites [1] [2].

UV Detection Methods

Ultraviolet detection represents the most widely employed approach for amifostine disulfide analysis. The compound exhibits characteristic absorption properties that enable reliable quantification when proper chromatographic conditions are established [1] [3].

The optimal detection wavelength for amifostine disulfide has been determined to be 246 nanometers, which provides adequate sensitivity while minimizing interference from endogenous plasma components [3] [4]. Alternative wavelengths at 340 nanometers have been successfully employed in derivatization-based methods, offering enhanced selectivity for complex biological matrices [1].

Mobile phase composition plays a critical role in achieving optimal separation and peak shape. The most successful systems utilize methanol and phosphate buffer combinations in ratios of 40:60 volume per volume, with phosphate buffer concentrations of 0.03 molar and pH adjusted to 2.7 [1]. This acidic mobile phase environment helps maintain the stability of the disulfide bond and prevents unwanted chemical transformations during analysis.

Chromatographic separation is typically achieved using reversed-phase columns, with Eurospher Performance RP-18e (100 × 4.6 millimeters, 5 micrometer particle size) demonstrating excellent performance [1]. The retention time for amifostine disulfide under these conditions is approximately 4.5 minutes, providing adequate separation from related metabolites and potential interferents.

Derivatization Approaches

Chemical derivatization techniques have been developed to enhance the analytical performance of amifostine disulfide detection methods. The most successful approach involves the use of o-phthaldialdehyde (OPA) reagent in combination with 2-mercaptoethanol [1] [5].

The derivatization process requires careful control of reaction conditions to ensure complete conversion and reproducible results. The optimal procedure involves alkylation of free sulfhydryl groups with iodoacetic acid prior to OPA derivatization, preventing reformation of disulfide bonds during the reaction process [1]. This pre-treatment step is essential because WR-1065 and related metabolites exist predominantly in oxidized disulfide forms in biological matrices.

Derivatization reactions are performed in alkaline conditions using 0.1 molar sodium borate buffer at pH 11.5, which enhances the selectivity of the method by reducing interference from endogenous amino acids [1]. The reaction time is typically 3 minutes at room temperature, followed by immediate injection into the chromatographic system.

The derivatized products exhibit strong absorption at 340 nanometers and show enhanced chromatographic behavior compared to the native compounds [1]. This approach has demonstrated superior performance in complex biological matrices, with detection limits as low as 0.5 micrograms per milliliter.

Method Validation Parameters

Comprehensive validation of analytical methods for amifostine disulfide detection follows International Conference on Harmonisation guidelines and encompasses multiple performance characteristics [3] [4].

Linearity studies demonstrate excellent correlation coefficients exceeding 0.9999 across concentration ranges of 1-200 micrograms per milliliter [3]. The relationship between peak area and concentration follows the equation Y = 9468X + 5376.4, where Y represents peak area and X represents concentration.

Precision assessments reveal intraday relative standard deviation values below 2.0% and interday values below 2.5% [3]. These results confirm the reproducibility of the analytical method under routine laboratory conditions.

Accuracy evaluations through recovery studies demonstrate mean recovery values ranging from 98.25% to 102.24% across multiple concentration levels [3]. Standard addition experiments at 50%, 100%, and 150% levels confirm the absence of significant matrix effects.

Detection and quantification limits have been established at 0.5 micrograms per milliliter and 1.0 micrograms per milliliter, respectively, calculated using the signal-to-noise ratio approach [3]. These values are adequate for therapeutic monitoring applications where amifostine disulfide concentrations typically range from 1-50 micrograms per milliliter.

Specificity studies confirm the absence of interference from common pharmaceutical excipients and endogenous plasma components [3]. Peak purity assessments using diode array detection verify the homogeneity of the analytical signal.

Mass Spectrometry Applications

Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide the highest level of analytical specificity for amifostine disulfide detection [6] [7]. These methods offer superior sensitivity and selectivity compared to traditional UV-based approaches.

The molecular ion of amifostine disulfide exhibits a mass-to-charge ratio of 412.31 when analyzed in positive ionization mode [8]. Fragmentation patterns show characteristic losses corresponding to the propylamine side chains and the central disulfide bridge structure.

Tandem mass spectrometry methods employ multiple reaction monitoring (MRM) transitions to achieve maximum selectivity. The most abundant product ions occur at mass-to-charge ratios of 198.4, 215.0, and 197.3, with the base peak at 198.4 representing the most sensitive transition for quantitative analysis [9].

Sample preparation for LC-MS/MS analysis requires careful optimization to prevent ion suppression effects. Protein precipitation using acetonitrile followed by centrifugation and filtration provides clean extracts suitable for mass spectrometric analysis [6]. Matrix effects are minimized through the use of stable isotope-labeled internal standards when available.

The analytical range for LC-MS/MS methods extends from 0.001 to 10 micrograms per milliliter, representing a significant improvement in sensitivity compared to UV-based methods [6]. This enhanced sensitivity enables the detection of amifostine disulfide at concentrations relevant to pharmacokinetic studies and therapeutic monitoring.

Electrochemical Detection Methods

Electrochemical detection systems offer unique advantages for amifostine disulfide analysis, particularly in terms of sensitivity and selectivity for sulfur-containing compounds [10] [11] [2]. These methods exploit the electroactive nature of the disulfide bridge and related thiol metabolites.

Sample Preparation and Extraction Protocols

Sample preparation represents a critical aspect of amifostine disulfide analysis, as the compound exhibits chemical instability and may undergo degradation or transformation during handling [1] [13] [14].

Plasma Sample Preparation

Human plasma samples require careful pretreatment to ensure accurate quantification of amifostine disulfide. The recommended procedure involves the addition of 2-mercaptoethanol as a reducing agent to prevent artificial disulfide bond formation during sample processing [1].

The standard protocol begins with the addition of 20 microliters of 2-mercaptoethanol to 100 microliters of plasma, followed by immediate mixing and incubation for 30 seconds at room temperature [1]. This reduction step is essential because the active metabolite WR-1065 exists predominantly in oxidized forms in biological matrices.

Protein precipitation is achieved using acetonitrile in a 2:1 ratio relative to plasma volume [1]. The mixture is vortexed for 30 seconds and centrifuged at 12,000 times gravity for 10 minutes to remove precipitated proteins. The resulting supernatant is suitable for further processing or direct injection.

Whole Blood Processing

Whole blood samples present additional challenges due to the presence of red blood cells and higher protein content [13]. The extraction procedure involves the addition of an equal volume of 0.5 molar perchloric acid containing 0.5 grams per liter of sodium metabisulfite as a preservative.

The acidic extraction serves dual purposes: protein precipitation and pH adjustment to minimize hydrolytic degradation [13]. Samples are processed immediately after collection to prevent loss of analyte through oxidation or enzymatic conversion.

Extracted samples are neutralized using sodium hydroxide prior to analysis to prevent column damage and ensure optimal chromatographic performance [13]. The final pH should be adjusted to 7.0-7.5 before injection.

Tissue Sample Preparation

Tissue samples require homogenization in appropriate buffer systems to extract amifostine disulfide while preserving its chemical integrity [14]. The recommended procedure uses phosphate-buffered saline (pH 7.4) containing 5 millimolar ethylenediaminetetraacetic acid and 1 millimolar dithiothreitol.

Homogenization is performed using a mechanical homogenizer at 4°C to minimize enzymatic degradation [14]. The homogenate is centrifuged at 10,000 times gravity for 15 minutes, and the supernatant is collected for analysis.

Tissue extraction efficiency varies depending on the organ type, with liver and kidney showing the highest recovery rates (75-85%) due to their high content of reducing enzymes [14]. Muscle tissue typically exhibits lower recovery (60-70%) due to protein binding effects.

Challenges in Analysis and Detection Limits

The analytical determination of amifostine disulfide faces several significant challenges that impact method performance and reliability [1] [14] [15].

Chemical Instability

The primary analytical challenge stems from the inherent chemical instability of amifostine disulfide in biological matrices [15] [16]. The compound undergoes rapid interconversion between oxidized and reduced forms, complicating accurate quantification.

Oxidation of free thiol groups occurs rapidly in the presence of oxygen, leading to the formation of mixed disulfides with endogenous compounds such as cysteine and glutathione [15]. This process can result in underestimation of the true concentration of pharmacologically active species.

Hydrolytic degradation represents another significant stability concern, particularly in aqueous solutions at physiological pH [16]. The rate of hydrolysis increases with temperature and pH, necessitating careful control of sample storage conditions.

Matrix Effects

Biological matrices contain numerous endogenous compounds that can interfere with amifostine disulfide detection [1] [2]. Plasma proteins, amino acids, and other sulfur-containing compounds may coelute with the analyte or cause ion suppression in mass spectrometric methods.

The presence of multiple metabolites of amifostine (WR-1065, WR-33278, and various mixed disulfides) creates complex chromatographic profiles that require careful method optimization [15]. Baseline resolution of all relevant species is essential for accurate quantification.

Endogenous thiols such as cysteine and glutathione can form artifacts during sample preparation if reducing agents are not used appropriately [1]. These artifacts may lead to false-positive results or overestimation of analyte concentrations.

Sensitivity Requirements

Therapeutic concentrations of amifostine disulfide typically range from 1-50 micrograms per milliliter, requiring analytical methods with adequate sensitivity [15]. However, some pharmacokinetic studies may require detection at submicrogram levels, pushing the limits of conventional analytical techniques.

The relatively low molar absorptivity of amifostine disulfide at commonly used UV wavelengths limits the sensitivity of spectrophotometric methods [1]. This constraint has driven the development of derivatization approaches and more sensitive detection techniques.

Electrochemical methods offer superior sensitivity but require specialized equipment and expertise for routine implementation [10] [2]. The need for electrode maintenance and calibration adds complexity to routine analytical operations.

Method Robustness

Analytical methods for amifostine disulfide must demonstrate adequate robustness to variations in experimental conditions [3]. Flow rate changes of ±0.2 milliliters per minute, mobile phase pH variations of ±0.2 units, and temperature fluctuations of ±2°C should not significantly impact method performance.

Column-to-column reproducibility presents challenges due to variations in stationary phase characteristics and potential interactions with sulfur-containing compounds [3]. Regular system suitability testing is essential to ensure consistent performance.

Dates

Explore Compound Types